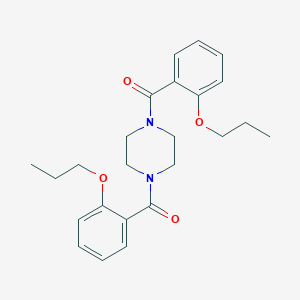

1,4-Bis(2-propoxybenzoyl)piperazine

Description

1,4-Bis(2-propoxybenzoyl)piperazine is a piperazine derivative featuring two 2-propoxybenzoyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility, with substituents dictating solubility, bioavailability, and biological activity.

Properties

Molecular Formula |

C24H30N2O4 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |

InChI |

InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |

InChI Key |

RKZXRCJVRVXDGB-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Chloro and isobutoxy substituents (e.g., ) increase hydrophobicity compared to hydroxyethyl derivatives (e.g., ).

- Stereochemical Complexity : Bicyclic substituents () introduce chirality, impacting pharmacological targeting.

- Thermal Stability: Selenogallates with 1,4-bis(3-aminopropyl)piperazine () show variable thermal stability (TGA decomposition >250°C).

Table 2: Pharmacological Activities

Key Trends :

- Electron-Withdrawing Groups: Thiazolinone and nitro substituents enhance interactions with enzymatic targets (e.g., kinases ).

- Antimicrobial Potential: Piperazines with thiadiazole groups () show broad-spectrum antimicrobial activity, though unsubstituted benzoyl analogs may lack this property.

Key Advances :

- Green Chemistry : Maghnite clay catalysts () enable solvent-free synthesis, reducing environmental impact.

- Stereoselectivity: Chiral nopol derivatives () are synthesized with high enantiomeric purity via reflux conditions.

Thermal and Chemical Stability

- Thermal Decomposition: Poly(1,4-bis(methacryloyl)piperazine) () shows stability up to 200°C (TGA), while selenogallates () decompose at higher temperatures (>250°C).

- Chemical Stability : Hydroxyethyl derivatives () exhibit high solubility in polar solvents, whereas bicyclic analogs () are stable in organic media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.